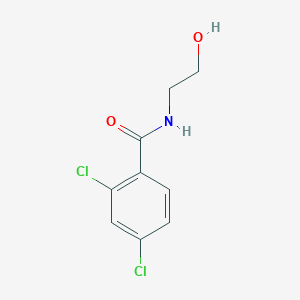

2,4-dichloro-N-(2-hydroxyethyl)benzamide

Description

Properties

IUPAC Name |

2,4-dichloro-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c10-6-1-2-7(8(11)5-6)9(14)12-3-4-13/h1-2,5,13H,3-4H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDWVZONXJRQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377418 | |

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20656-08-0 | |

| Record name | 2,4-Dichloro-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 2,4-dichloro-N-(2-hydroxyethyl)benzamide, a compound of interest in pharmaceutical and chemical research. Moving beyond rote protocols, this document elucidates the causal reasoning behind methodological choices, empowering researchers to develop and validate robust analytical systems. We will explore two primary analytical pathways: the preferred Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach for its superior compatibility with the analyte's physicochemical properties, and a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring derivatization. Key focus is placed on interpreting the unique isotopic patterns generated by the dichlorinated aromatic ring and elucidating the compound's fragmentation pathways through tandem mass spectrometry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound analytical method for this and structurally related molecules.

Introduction to the Analyte and the Analytical Imperative

The Molecule: this compound

This compound is a substituted benzamide featuring several key functional groups that dictate its chemical behavior and, consequently, the strategy for its analysis.

-

Dichlorinated Benzene Ring: The two chlorine atoms are critical identifiers, producing a distinct isotopic signature in mass spectrometry due to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Amide Linkage: This functional group is polar and susceptible to specific cleavage patterns during mass spectrometric fragmentation.

-

N-(2-hydroxyethyl) Side Chain: The primary alcohol on this side chain significantly increases the molecule's polarity and potential for thermal instability, making direct GC analysis challenging.

The precise characterization and quantification of this molecule are essential for understanding its purity, stability, metabolism, and potential role in various developmental pipelines.

The Analytical Mandate: Why Mass Spectrometry?

Mass spectrometry (MS) is the definitive technique for the analysis of this compound due to its unparalleled sensitivity, specificity, and structural elucidation capabilities. Unlike spectroscopic methods that provide aggregate information, MS allows for the precise determination of molecular weight and the confirmation of elemental composition through isotopic patterns. Furthermore, tandem mass spectrometry (MS/MS) provides unambiguous structural confirmation by inducing and analyzing specific fragmentation patterns, creating a molecular fingerprint.

The Foundational Principle: Isotopic Signatures

A cornerstone of trustworthiness in the mass spectrometric identification of halogenated compounds is the analysis of their isotopic patterns. Chlorine exists as two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). The presence of two chlorine atoms in this compound results in a predictable cluster of peaks for the molecular ion.

-

M Peak: Contains two ³⁵Cl atoms.

-

M+2 Peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

M+4 Peak: Contains two ³⁷Cl atoms.

The relative intensity ratio of these peaks is approximately 9:6:1 . Observing this characteristic pattern in a full-scan mass spectrum provides extremely high confidence in the presence of a dichlorinated compound.

Primary Analytical Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The Rationale for LC-MS

An LC-MS approach, particularly with Electrospray Ionization (ESI), is the superior strategy for this analyte. The causality is rooted in the molecule's physicochemical properties. The polar amide and hydroxyl groups lend themselves to efficient ionization via ESI, a soft ionization technique that preserves the molecular ion for subsequent fragmentation analysis[1][2]. This approach avoids the high temperatures of a GC inlet, which could cause thermal degradation of the N-(2-hydroxyethyl) side chain.

Experimental Protocol: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system at an appropriate concentration.

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound standard and dissolve in 10 mL of methanol to create a 100 µg/mL stock solution.

-

Working Standard Dilution: Serially dilute the stock solution with a 50:50 mixture of methanol and deionized water (containing 0.1% formic acid) to create working standards for calibration and system suitability. A typical starting concentration for direct infusion is 1 µg/mL.

-

Matrix Samples (if applicable): For samples in complex matrices (e.g., plasma, tissue homogenate), a protein precipitation followed by solid-phase extraction (SPE) is recommended to remove interferences.

Workflow for LC-MS/MS Analysis

The logical flow from sample to data ensures a systematic and reproducible analysis.

Caption: Overall workflow for LC-MS/MS analysis.

Recommended LC-MS/MS Method Parameters

This table provides a robust starting point for method development. Parameters should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| LC System | ||

| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size | Provides good retention and peak shape for moderately polar aromatic compounds. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard gradient to ensure elution of the analyte while cleaning the column. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| MS System (ESI+) | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The amide nitrogen is readily protonated. |

| Capillary Voltage | 3.5 kV | Typical voltage for stable spray and efficient ionization. |

| Source Temperature | 120 °C | Prevents solvent condensation without causing thermal degradation. |

| Desolvation Temperature | 350 °C | Ensures efficient removal of solvent from droplets. |

| MS1 Scan Range | m/z 100-300 | Covers the expected molecular ion and key fragments. |

| MS2 Collision Energy | 20-40 eV (Ramped) | A ramped energy ensures a wide range of fragments are generated for comprehensive structural analysis. |

Expected Data in ESI+ Mode

The molecular formula of this compound is C₉H₉Cl₂NO₂. The monoisotopic mass is approximately 233.00 Da.

| Ion Species | Calculated m/z (Monoisotopic) | Isotopic Pattern (m/z) | Expected Relative Intensity |

| [M+H]⁺ | 234.0083 | 234.0, 236.0, 238.0 | 100:65:10 (Approx. 9:6:1) |

| [M+Na]⁺ | 256.0002 | 256.0, 258.0, 260.0 | 100:65:10 (Approx. 9:6:1) |

The primary ion observed should be the protonated molecule, [M+H]⁺. The presence of sodium adducts, [M+Na]⁺, is also common and serves as a secondary confirmation of the molecular weight.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

The Imperative of Fragmentation

While the MS1 scan provides the molecular weight and isotopic signature, it does not confirm the specific isomeric structure. Tandem MS is required to generate fragment ions that are diagnostic of the molecule's connectivity. By selecting the [M+H]⁺ ion (m/z 234) and subjecting it to collision-induced dissociation (CID), we can propose a fragmentation pathway that validates the structure.

Proposed ESI+ Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through several key losses and cleavages, primarily around the stable benzoyl group and the amide linkage. The cleavage of the C-N bond to form a resonance-stabilized acylium ion is a common pathway for benzamide derivatives.[3][4]

Caption: Proposed MS/MS fragmentation pathway in ESI+ mode.

Interpretation of Key Fragment Ions

| Observed m/z (Monoisotopic) | Proposed Structure / Loss | Mechanistic Rationale |

| 216.0 | Loss of water (-H₂O) from the hydroxyethyl group | A common fragmentation for alcohols, often initiated by protonation of the hydroxyl group.[5] |

| 190.0 | Loss of ethylene oxide (C₂H₄O) from the side chain | Cleavage of the amide C-N bond with rearrangement. |

| 173.0 | 2,4-Dichlorobenzoyl cation | The most characteristic fragment, resulting from the cleavage of the amide C-N bond. This acylium ion is highly stable and often the base peak in the MS/MS spectrum.[4] |

| 145.0 | Loss of carbon monoxide (-CO) from the benzoyl cation | A subsequent fragmentation of the acylium ion, characteristic of aromatic carbonyl compounds. |

The presence of the dichlorinated isotopic pattern on the fragments at m/z 216, 190, 173, and 145 provides a self-validating system, confirming that the chlorine atoms are on the portion of the molecule retained in these fragments.

Alternative Strategy: GC-MS with Derivatization

Rationale and Required Derivatization

While LC-MS is preferred, GC-MS may be employed if available or required by specific regulatory methods.[6][7] However, direct injection is inadvisable. The polar hydroxyl group will cause poor peak shape and potential thermal degradation in the hot GC inlet.

Causality of Derivatization: To overcome this, a derivatization step is mandatory. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), will convert the polar -OH group into a nonpolar -O-Si(CH₃)₃ group. This transformation increases the molecule's volatility and thermal stability, making it suitable for GC analysis.

Experimental Protocol: Derivatization and GC-MS

-

Sample Preparation: Evaporate an aliquot of the sample in a suitable solvent (e.g., acetonitrile) to dryness under a gentle stream of nitrogen.

-

Derivatization: Add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst). Cap the vial tightly and heat at 70°C for 30 minutes.

-

Injection: Inject 1 µL of the derivatized sample into the GC-MS.

Recommended GC-MS Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Column | DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm) | A low-polarity column suitable for a wide range of derivatized compounds. |

| Inlet Temperature | 280 °C | Ensures complete volatilization of the derivatized analyte. |

| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min | Separates the analyte from derivatizing agent and byproducts. |

| MS System (EI) | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy for generating reproducible fragmentation patterns. |

| Source Temperature | 230 °C | Standard source temperature. |

| Scan Range | m/z 40-500 | Covers the expected mass range of the derivatized molecule and its fragments. |

Expected EI Fragmentation

EI is a "hard" ionization technique, leading to more extensive fragmentation compared to ESI. The molecular ion of the derivatized compound (M.W. ~305) may be weak or absent. However, EI fragmentation is highly reproducible and excellent for structural confirmation. Expected fragments would include the stable 2,4-dichlorobenzoyl cation at m/z 173/175 and fragments related to the silylated side chain.

Conclusion

The robust and definitive analysis of this compound is best achieved using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach with electrospray ionization. This methodology is directly compatible with the analyte's physicochemical properties and provides rich data for confident identification through molecular weight determination, characteristic isotopic patterns, and specific MS/MS fragmentation pathways. The observation of the 9:6:1 isotopic cluster for the precursor ion and the generation of the stable 2,4-dichlorobenzoyl cation (m/z 173) are key pillars of a trustworthy identification. While a GC-MS method is feasible, it necessitates a derivatization step to ensure analyte stability and chromatographic performance. By understanding the chemical principles driving these analytical strategies, researchers can confidently develop and validate methods for the characterization of this and similar molecules.

References

-

Validation of GC And GC-MS methodologies for analysis of fluopicolide and 2,6-dichlorobenzamide in vegetables and soil. (2015). ResearchGate. Available at: [Link]

-

Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. (2025). ACS Publications. Available at: [Link]

-

Benzamide-simplified mass spectrum. (n.d.). ResearchGate. Available at: [Link]

-

Enhancing Hydroxyl Metabolite Analysis through In Situ Derivatization-Enabled Desorption Electrospray Ionization-Mass Spectrometry. (2025). PubMed. Available at: [Link]

-

GC-MS analysis of dichlobenil and its metabolites in groundwater. (n.d.). PubMed. Available at: [Link]

-

Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry. (n.d.). RSC Publishing. Available at: [Link]

-

A New GC-MS Method for the Determination of p-Dichlorobenzene in Honey. (n.d.). General – Analytical. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

-

Benzamide. (n.d.). PubChem. Available at: [Link]

-

GC-MS analysis of dichlobenil and its metabolites in groundwater. (2006). ResearchGate. Available at: [Link]

-

Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Available at: [Link]

-

Spectroscopy of Carboxylic Acid Derivatives. (2023). Chemistry LibreTexts. Available at: [Link]

-

N-(2,2-Dichloro-1-hydroxyethyl)benzamide. (n.d.). PubChem. Available at: [Link]

-

Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. (2007). ResearchGate. Available at: [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

Sources

- 1. Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 2. Benzamide | C7H7NO | CID 2331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS analysis of dichlobenil and its metabolites in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]

A Strategic Approach to Unveiling the Therapeutic Potential of 2,4-dichloro-N-(2-hydroxyethyl)benzamide: An In-Depth Technical Guide to Biological Activity Screening

Foreword: The Rationale for a Focused Investigation

In the landscape of contemporary drug discovery, the benzamide scaffold represents a cornerstone of medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities.[1][2][3][4] The strategic incorporation of a dichlorinated phenyl ring, as seen in 2,4-dichloro-N-(2-hydroxyethyl)benzamide, presents a compelling case for a thorough investigation into its therapeutic potential. The electron-withdrawing nature of the chlorine atoms can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, potentially enhancing its interaction with biological targets. This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of this specific compound, designed for researchers, scientists, and drug development professionals. Our approach is not merely a sequence of assays but a logical progression of hypothesis-driven experiments designed to efficiently identify and characterize the bioactivity of this promising molecule.

Chapter 1: Foundational Physicochemical and Structural Considerations

Before embarking on a screening cascade, a fundamental understanding of the test compound is paramount. This compound is a small molecule with a defined chemical structure.[5] Its solubility in various solvents, particularly DMSO for stock solutions and aqueous buffers for biological assays, must be empirically determined to ensure accurate and reproducible results. Preliminary in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can offer valuable insights into its potential drug-like properties and guide the selection of appropriate assay systems.[6]

Chapter 2: A Multi-Pronged Approach to Biological Activity Screening

Based on the known activities of related benzamide and dichlorobenzamide derivatives, a logical starting point for screening involves a tiered approach targeting key areas of unmet medical need: antimicrobial, antifungal, and anticancer activities. Furthermore, given the prevalence of benzamides as enzyme inhibitors, a targeted screen against relevant enzymes is warranted.[2][7][8]

Antimicrobial Activity Screening: Combating a Growing Threat

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial agents.[9][10] Dichlorophen, a structurally related compound, has demonstrated potent antibacterial activity, suggesting that this compound may possess similar properties.[9]

Caption: Workflow for determining antifungal activity.

-

Inoculum Preparation: Prepare a standardized suspension of fungal spores or yeast cells (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) in RPMI-1640 medium, adjusted to a concentration of 0.5-2.5 x 10^3 cells/mL. [11][12]2. Compound Preparation: Similar to the antimicrobial assay, prepare serial dilutions of this compound in RPMI-1640 medium in a 96-well plate.

-

Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate at 35°C for 24-48 hours. [13]4. Growth Assessment: Determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm using a microplate reader. [11]

Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The benzamide moiety is present in several approved anticancer drugs, notably as histone deacetylase (HDAC) inhibitors. [2][3][4]This provides a strong rationale for evaluating the cytotoxic and antiproliferative effects of this compound against a panel of human cancer cell lines.

Caption: Workflow for assessing anticancer activity via MTT assay.

-

Cell Culture and Seeding: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight. [14]2. Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Assay: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals. [14][15]5. Solubilization and Absorbance Reading: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. [16]6. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibition Screening: A Mechanistic Approach

The benzamide scaffold is a known zinc-binding group and can interact with the active sites of various enzymes. [2][7]A targeted screen against enzymes implicated in diseases, such as histone deacetylases (HDACs) or proteases like trypsin, could reveal a specific mechanism of action. [2][7]

Caption: Potential mechanism of action via HDAC inhibition.

Chapter 3: Data Interpretation and Hit Validation

The primary screening assays will generate a significant amount of data. It is crucial to establish clear hit criteria to identify promising compounds for further investigation.

| Assay Type | Primary Endpoint | Example Hit Criterion |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) | MIC ≤ 16 µg/mL |

| Antifungal | Minimum Inhibitory Concentration (MIC) | MIC ≤ 16 µg/mL |

| Anticancer | 50% Inhibitory Concentration (IC50) | IC50 ≤ 10 µM |

| Enzyme Inhibition | 50% Inhibitory Concentration (IC50) | IC50 ≤ 1 µM |

Any identified "hits" must be subjected to a rigorous validation process. This includes:

-

Confirmation of Activity: Re-testing the compound to ensure the initial result is reproducible.

-

Dose-Response Analysis: Generating a full dose-response curve to confirm the potency (IC50 or MIC).

-

Selectivity Profiling: For anticancer hits, testing against non-cancerous cell lines to assess for selective toxicity.

-

Orthogonal Assays: Employing a secondary assay that measures a different biological endpoint to confirm the initial finding. For example, an ATP-based cell viability assay could be used to confirm the results of an MTT assay.

Conclusion: A Roadmap to Discovery

This in-depth technical guide provides a strategic and experimentally sound framework for the biological activity screening of this compound. By systematically evaluating its antimicrobial, antifungal, and anticancer potential, and exploring its capacity for enzyme inhibition, researchers can efficiently and effectively uncover the therapeutic promise of this compound. The key to success lies not in the blind application of assays, but in a logical, hypothesis-driven approach that prioritizes scientific integrity and reproducibility at every step. This structured methodology will undoubtedly accelerate the journey from a promising molecule to a potential therapeutic lead.

References

-

Gao, Y., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2789. Available at: [Link]

-

Nishino, N., et al. (2021). Effective Non-Invasive Delivery of Epigenetic Drugs Using Functionalized Accessory Unit Conjugates. Pharmaceutics, 13(10), 1561. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Letters in Drug Design & Discovery, 18(1), 1-11. Available at: [Link]

-

Zhang, Y., et al. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. Available at: [Link]

-

Jain, V. (2018). Synthesis of 2,6-dichloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate. Available at: [Link]

-

Javed, F., & Wazeer, M. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. Available at: [Link]

-

Li, Y., et al. (2023). Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. PubMed. Available at: [Link]

-

Otrebska-Machaj, E., et al. (2006). Synthesis and fungistatic activity of new groups of 2,4-dihydroxythiobenzoyl derivatives against phytopathogenic fungi. PubMed. Available at: [Link]

-

White, E. H., & Chen, Y. (1995). Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates. Biochemistry, 34(46), 15123–15133. Available at: [Link]

-

Yamin, B. M., et al. (2014). 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o33. Available at: [Link]

-

Broekaert, W. F., et al. (1990). An automated quantitative assay for fungal growth inhibition. FEMS Microbiology Letters, 69(1-2), 55-59. Available at: [Link]

-

Cindric, M., et al. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Molecules, 27(9), 2977. Available at: [Link]

-

Thermo Fisher Scientific. (n.d.). CyQUANT™ MTT Cell Viability Assay. Retrieved from [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Antifungal/Nematicidal Activity of Novel 1,2,4-Oxadiazole Derivatives Containing Amide Fragments. Molecules, 27(19), 6245. Available at: [Link]

-

Gu, Y., et al. (2025). Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. Bioorganic Chemistry, 156, 108594. Available at: [Link]

-

Wang, Y., et al. (2025). Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae. International Journal of Nanomedicine, 20, 1-16. Available at: [Link]

-

Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(3), 205-216. Available at: [Link]

-

Ludwig, A., & Boller, T. (1990). A method for the study of fungal growth inhibition by plant proteins. FEMS Microbiology Letters, 57(1-2), 61-66. Available at: [Link]

-

Inter-American Institute for Cooperation on Agriculture. (2016). Methodologies for Antimicrobial Susceptibility Testing. Available at: [Link]

-

Aragen Life Sciences. (2024). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

-

World Organisation for Animal Health. (2013). Laboratory methodologies for bacterial antimicrobial susceptibility testing. Available at: [Link]

-

Al-Bahrani, M., et al. (2023). Antimicrobial Activity of Novel Deep Eutectic Solvents. Antibiotics, 12(2), 350. Available at: [Link]

-

Kumar, A., et al. (2021). Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Advances, 11(54), 34215-34224. Available at: [Link]

-

National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Available at: [Link]

-

Broekaert, W. F., et al. (1990). An automated quantitative assay for fungal growth inhibition. FEMS Microbiology Letters, 69(1-2), 55-59. Available at: [Link]

-

PubChem. (n.d.). 2,4-Dichlorobenzamide. Retrieved from [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27289-27302. Available at: [Link]

-

Ralebitso-Senior, T. K., et al. (2016). Surface Colonization and Activity of the 2,6-Dichlorobenzamide (BAM) Degrading Aminobacter sp. Strain MSH1 at Macro- and Micropollutant BAM Concentrations. Applied and Environmental Microbiology, 82(20), 6276-6285. Available at: [Link]

-

Chen, J., et al. (2021). Research Article Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Journal of Chemistry, 2021, 1-8. Available at: [Link]

-

Study.com. (n.d.). Using Growth Inhibition Procedures to Identify Fungi & Actinomycetes. Retrieved from [Link]

-

Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. Retrieved from [Link]

-

The European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]

-

Gligorijevic, V., et al. (2020). Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products. Journal of Visualized Experiments, (165), e61836. Available at: [Link]

-

Kaiser, M., et al. (2015). Design, Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 58(16), 6608-6616. Available at: [Link]

-

An, W. F., & Tolliday, N. (2010). Design and implementation of high-throughput screening assays. Methods in Molecular Biology, 565, 1-23. Available at: [Link]

-

U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

-

Pilyugin, V. S., et al. (2005). 13C NMR spectra and biological activity of N-(1H-benzimidazol-2-yl)benzamides. Russian Journal of General Chemistry, 75(1), 116-121. Available at: [Link]

-

Kun, E., et al. (1983). Poly(ADP-ribose) polymerase: deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct. Advances in Enzyme Regulation, 21, 177-194. Available at: [Link]

-

BMG LABTECH. (2019). High-throughput screening (HTS). Retrieved from [Link]

-

Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

-

Ashley, J. N., et al. (1962). Amoebicidal activity of dichloro-n-2-hydroxyethyl-n-p-methylsulphonylbenzylacetamide and some related compounds. British Journal of Pharmacology and Chemotherapy, 19, 298-306. Available at: [Link]

-

Li, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, 29(17), 4104. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzamide-DNA interactions: deductions from binding, enzyme kinetics and from X-ray structural analysis of a 9-ethyladenine-benzamide adduct - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and Anti-Biofilm Activity of Dichlorophen-Functionalized Gold Nanoparticles Against Carbapenem-Resistant Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. A method for the study of fungal growth inhibition by plant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Video: Measuring Volatile and Non-volatile Antifungal Activity of Biocontrol Products [jove.com]

- 14. atcc.org [atcc.org]

- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of Action of Dichlorobenzamide Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The dichlorobenzamide scaffold has emerged from the shadows of agrochemistry to become a compelling starting point for the development of novel therapeutics. This guide provides an in-depth exploration of the multifaceted mechanisms of action of dichlorobenzamide compounds, with a particular focus on the repurposed anthelmintic drug, niclosamide. We will dissect the intricate signaling pathways modulated by this class of molecules, including Wnt/β-catenin, mTORC1, STAT3, and NF-κB, providing not just a theoretical overview, but also field-proven experimental protocols to empower researchers in their quest to elucidate the therapeutic potential of these compounds. This document is designed to be a practical and authoritative resource for researchers, scientists, and drug development professionals, bridging the gap between foundational knowledge and actionable experimental design.

Introduction: The Renaissance of a Chemical Scaffold

Historically, dichlorobenzamide compounds were primarily associated with their herbicidal properties, with 2,6-dichlorobenzamide (BAM) being a well-known metabolite of the cellulose synthesis inhibitor, dichlobenil. However, the inherent chemical versatility of the dichlorobenzamide core has paved the way for its exploration in medicinal chemistry. The strategic placement of chloro and amide functionalities provides a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive scaffold for targeting a diverse array of biological macromolecules.

This guide will pivot from the agricultural origins of dichlorobenzamides to their burgeoning role in human therapeutics, using the compelling case of niclosamide as a central exemplar. Niclosamide, a salicylanilide derivative containing a dichlorophenyl moiety, has been used for decades as an antihelminthic agent with a well-established safety profile.[1][2] More recently, it has been discovered that niclosamide possesses potent anticancer, antiviral, and antibacterial properties, stemming from its ability to modulate multiple critical cellular signaling pathways simultaneously.[1][3][4]

The Multifaceted Mechanistic Profile of Niclosamide: A Case Study

Niclosamide's therapeutic potential lies in its capacity to act as a multi-targeted agent, a highly sought-after characteristic in the treatment of complex diseases like cancer.[3][4] Its mechanism of action is not a single, linear event but rather a cascade of effects on several interconnected signaling nodes.

Key Signaling Pathways Targeted by Niclosamide

Niclosamide has been shown to inhibit several key signaling pathways that are frequently dysregulated in cancer and other diseases:

-

Wnt/β-catenin Signaling: This pathway is crucial for embryonic development and adult tissue homeostasis.[5][6] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[7] Niclosamide has been demonstrated to inhibit Wnt/β-catenin signaling, leading to decreased proliferation of cancer cells.[7]

-

mTORC1 Signaling: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism.[8][9] Dysregulation of the mTORC1 pathway is implicated in a wide range of diseases, including cancer and metabolic disorders.[10] Niclosamide has been shown to interfere with mTORC1 signaling, contributing to its anti-proliferative effects.[3]

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation.[11] Constitutive activation of STAT3 is observed in many cancers and is associated with poor prognosis. Niclosamide has been identified as a potent inhibitor of the STAT3 signaling pathway.[12][13]

-

NF-κB Signaling: Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[14][15] Chronic activation of the NF-κB pathway is linked to inflammation and cancer. Niclosamide has been shown to suppress NF-κB signaling, which may contribute to its anti-inflammatory and anticancer activities.[3]

The following diagram illustrates the convergence of these pathways and the central role of Niclosamide in their modulation.

Experimental Workflows for Mechanistic Investigation

To rigorously investigate the mechanism of action of dichlorobenzamide compounds like niclosamide, a multi-pronged approach employing a suite of well-validated cellular and biochemical assays is essential. The following sections provide detailed, step-by-step protocols for key experiments.

General Cell Culture and Compound Treatment

Rationale: Consistent and reproducible cell culture practices are the bedrock of reliable in vitro data. This protocol outlines the fundamental steps for maintaining cell lines and treating them with the dichlorobenzamide compound of interest.

Protocol:

-

Cell Line Maintenance:

-

Culture cells (e.g., HEK293, cancer cell lines) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Passage cells upon reaching 70-80% confluency to ensure they remain in the exponential growth phase.

-

-

Compound Preparation:

-

Prepare a stock solution of the dichlorobenzamide compound (e.g., niclosamide) in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM).

-

Store the stock solution at -20°C or -80°C.

-

-

Cell Seeding and Treatment:

-

Seed cells into appropriate culture plates (e.g., 96-well, 24-well, or 6-well plates) at a density that will allow for optimal growth during the experiment.

-

Allow cells to adhere and resume exponential growth for 24 hours.

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically ≤ 0.1%).

-

Remove the old medium from the cells and replace it with the medium containing the compound or vehicle control (DMSO).

-

Incubate the cells for the desired duration of the experiment.

-

Wnt/β-catenin Signaling Pathway Activity: TOPflash/FOPflash Reporter Assay

Rationale: The TOPflash/FOPflash reporter assay is a widely used and reliable method to specifically measure the transcriptional activity of the TCF/LEF family of transcription factors, which are the downstream effectors of the canonical Wnt/β-catenin pathway.[7]

Protocol:

-

Cell Seeding and Transfection:

-

Seed HEK293T or other suitable cells in a 24-well plate.

-

After 24 hours, co-transfect the cells with either the TOPflash (containing wild-type TCF/LEF binding sites) or FOPflash (containing mutated, inactive binding sites) plasmid, along with a Renilla luciferase plasmid (for normalization of transfection efficiency). Use a suitable transfection reagent according to the manufacturer's instructions.

-

-

Compound Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of the dichlorobenzamide compound or vehicle control.

-

-

Luciferase Assay:

-

After the desired treatment period (e.g., 24 hours), lyse the cells and measure both firefly (from TOPflash/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in TOPflash activity relative to the vehicle-treated control. FOPflash activity should remain low and unchanged, confirming the specificity of the observed effects on Wnt signaling.

-

mTORC1 Kinase Activity Assay

Rationale: A direct in vitro kinase assay provides a definitive measure of the enzymatic activity of mTORC1. This protocol involves immunoprecipitating mTORC1 from cell lysates and then assessing its ability to phosphorylate a known substrate.[16]

Protocol:

-

Cell Lysis and Immunoprecipitation:

-

Treat cells with the dichlorobenzamide compound for the desired time.

-

Lyse the cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC1 complex.[16]

-

Immunoprecipitate mTORC1 from the cell lysates using an antibody against a core component of the complex (e.g., Raptor or mTOR).

-

-

Kinase Reaction:

-

Wash the immunoprecipitates to remove detergents and non-specific proteins.

-

Resuspend the beads in a kinase assay buffer containing a known mTORC1 substrate (e.g., recombinant 4E-BP1) and ATP.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

-

Detection of Substrate Phosphorylation:

-

Stop the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Detect the phosphorylation of the substrate using a phospho-specific antibody (e.g., anti-phospho-4E-BP1).

-

-

Data Analysis:

-

Quantify the band intensity of the phosphorylated substrate and normalize it to the total amount of the substrate or a loading control.

-

Compare the mTORC1 activity in compound-treated samples to that in vehicle-treated controls.

-

STAT3 and NF-κB Signaling: Luciferase Reporter Assays

Rationale: Similar to the Wnt reporter assay, luciferase reporter assays are powerful tools for quantifying the transcriptional activity of STAT3 and NF-κB.[17][18][19][20] These assays utilize reporter constructs where the luciferase gene is under the control of response elements specific for either STAT3 or NF-κB.

Protocol:

-

Cell Seeding and Transfection:

-

Seed appropriate cells (e.g., HEK293) in a 24-well or 96-well plate.

-

Co-transfect the cells with a STAT3- or NF-κB-responsive firefly luciferase reporter plasmid and a Renilla luciferase normalization plasmid.

-

-

Compound Treatment and Pathway Stimulation:

-

After 24 hours, pre-treat the cells with the dichlorobenzamide compound for a short period (e.g., 1-2 hours).

-

Stimulate the cells with a known activator of the respective pathway (e.g., IL-6 for STAT3, TNF-α for NF-κB) in the continued presence of the compound.

-

-

Luciferase Assay and Data Analysis:

-

After an appropriate stimulation time (e.g., 6-8 hours), lyse the cells and perform a dual-luciferase assay as described in section 3.2.

-

Normalize firefly luciferase activity to Renilla luciferase activity.

-

Calculate the percentage of inhibition of stimulus-induced reporter activity by the compound.

-

Data Presentation and Interpretation

To facilitate the interpretation and comparison of experimental results, it is crucial to present quantitative data in a clear and structured format.

Table 1: Inhibitory Activity of Niclosamide on Key Signaling Pathways

| Pathway | Assay Type | Cell Line | IC₅₀ (µM) | Reference |

| Wnt/β-catenin | TOPflash Reporter | HCT116 | ~1.0 | [7] |

| mTORC1 | In vitro kinase | HEK293T | Not reported | [3] |

| STAT3 | Luciferase Reporter | Prostate Cancer Cells | < 1.0 | [11] |

| NF-κB | Luciferase Reporter | Ovarian Cancer Cells | ~1-5 | [21] |

Note: IC₅₀ values can vary depending on the specific cell line and experimental conditions.

Conclusion and Future Directions

The journey of dichlorobenzamide compounds from herbicides to potential therapeutics is a testament to the power of chemical exploration and the repurposing of existing drugs. Niclosamide, in particular, stands out as a remarkable example of a multi-targeted agent with a complex and fascinating mechanism of action. By systematically dissecting its effects on key signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, and NF-κB, researchers can gain valuable insights into its therapeutic potential for a wide range of diseases.

The experimental workflows detailed in this guide provide a robust framework for investigating the mechanism of action of novel dichlorobenzamide derivatives. As our understanding of the intricate signaling networks that govern cellular behavior continues to grow, so too will our ability to design and develop the next generation of targeted therapies based on this versatile chemical scaffold. The future of dichlorobenzamide research is bright, with the promise of new discoveries that could have a profound impact on human health.

References

-

Sack, U., Walther, W., Scudiero, D., Selby, M., Aumann, J., Lemos, C., Fellinger, E., Venz, S., Höpfner, M., & Schober, R. (2011). Antihelminth Compound Niclosamide Downregulates Wnt Signaling and Elicits Antitumor Responses in Tumors with Activating APC Mutations. Cancer Research, 71(12), 4172-4182. [Link]

-

Kadri, H., Lambourne, O. A., Mehellou, Y., & Al-Harrasi, A. (2016). Niclosamide, a Drug with Many (Re)purposes. ChemMedChem, 11(12), 1255–1259. [Link]

-

Li, Y., Li, P., He, Q., Zhang, R., Li, Y., Kamar, N., & He, Z. (2022). Niclosamide inhibits multiple cancer-associated signaling pathways, including downstream mediators of IGF signaling. ResearchGate. [Link]

-

Wikipedia contributors. (2024, January 18). Niclosamide. In Wikipedia, The Free Encyclopedia. Retrieved 09:15, January 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). Niclosamide – Knowledge and References. Retrieved January 23, 2026, from [Link]

-

Ren, X., Duan, L., He, Q., Zhang, Z., Zhou, C., & Wu, H. (2019). Niclosamide, an antihelmintic drug, enhances efficacy of PD-1/PD-L1 immune checkpoint blockade in non-small cell lung cancer. Journal for ImmunoTherapy of Cancer, 7(1), 245. [Link]

-

Bio-protocol. (n.d.). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Retrieved January 23, 2026, from [Link]

-

Li, Y., Li, P., He, Q., Zhang, R., Li, Y., Kamar, N., & He, Z. (2012). Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells. Chinese Journal of Cancer, 31(4), 178–184. [Link]

-

Laplante, M., & Sabatini, D. M. (2009). mTOR signaling at a glance. Journal of Cell Science, 122(Pt 20), 3589–3594. [Link]

-

Bowdish Lab. (2012, July 11). NF-KB LUCIFERASE ASSAY. [Link]

-

Wikipedia contributors. (2024, January 20). NF-κB. In Wikipedia, The Free Encyclopedia. Retrieved 09:16, January 23, 2026, from [Link]

-

Liao, W., Li, Y., & He, Z. (2017). Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma. Endocrinology, 158(1), 133–141. [Link]

-

National Center for Biotechnology Information. (2020, January 12). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. [Link]

-

Chen, W., Chen, C., & He, Z. (2016). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 28(11), 1599–1606. [Link]

-

Pan, J. X., Ding, K., & Wang, C. Y. (2020). The magic bullet: Niclosamide. Frontiers in Oncology, 10, 592815. [Link]

-

Zhang, J., & Kim, J. (2018). Tracking the Activity of mTORC1 in Living Cells Using Genetically Encoded FRET-based Biosensor TORCAR. Journal of Visualized Experiments, (136), 57778. [Link]

-

Wikipedia contributors. (2024, January 15). Wnt signaling pathway. In Wikipedia, The Free Encyclopedia. Retrieved 09:17, January 23, 2026, from [Link]

-

ClinicalTrials.gov. (2021). Niclosamide for Patients with Mild to Moderate Disease from Novel Coronavirus (COVID-19). [Link]

-

Li, Y., Li, P., He, Q., Zhang, R., Li, Y., Kamar, N., & He, Z. (2018). Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway. Journal of Cancer, 9(16), 2893–2901. [Link]

-

Drugs.com. (2025, October 13). Niclosamide: Key Safety & Patient Guidance. [Link]

-

Wikipedia contributors. (2023, December 1). MTORC1. In Wikipedia, The Free Encyclopedia. Retrieved 09:18, January 23, 2026, from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 23, 2026, from [Link]

-

Balgi, A. D., Dier, E. J., Donohue, E., & Roberge, M. (2009). Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. ACS Medicinal Chemistry Letters, 1(4), 146–150. [Link]

-

JJ Medicine. (2017, December 6). Wnt/β-Catenin Signaling Pathway | Overview, Purpose and APC Mutations [Video]. YouTube. [Link]

-

Karaman, R. (2015, November 16). Does anyone have a protocol for mTORC1 kinase assay? ResearchGate. [Link]

-

ANA Therapeutics. (2022, August 1). A randomized, double-blind, placebo-controlled trial of niclosamide nanohybrid for the treatment of patients with mild to moderate COVID-19. [Link]

-

Chen, Y., & Wu, H. (2010). Structural studies of NF-κB signaling. Cell Research, 20(12), 1285–1299. [Link]

-

Zhan, T., Rindtorff, N., & Boutros, M. (2017). Wnt/β-catenin signaling: components, mechanisms, and diseases. Genes & Development, 31(9), 844–862. [Link]

-

Wang, B., & Jie, Z. (2015). Experimental Approaches in Delineating mTOR Signaling. International Journal of Molecular Sciences, 16(12), 28884–28904. [Link]

-

Cusabio. (n.d.). mTOR signaling pathway. Retrieved January 23, 2026, from [Link]

-

Tufts CTSI. (2022, February 9). Results of First Clinical Trial of Niclosamide Antiviral in Patients with COVID-19 Show Further Research Needed. [Link]

-

Parasitipedia. (2021, July 21). NICLOSAMIDE: SAFETY SUMMARY for VETERINARY use in DOGS, CATS, CATTLE, SHEEP, GOATS and POULTRY. Poisoning, intoxication, overdose, antidote. [Link]

-

OriGene Technologies Inc. (n.d.). mTOR Signaling Pathway. Retrieved January 23, 2026, from [Link]

-

QIAGEN GeneGlobe. (n.d.). WNT/β-catenin Signaling. [Link]

-

onkoview. (2021, October 6). The canonical pathway of NF-κB activation [Video]. YouTube. [Link]

-

BPS Bioscience. (n.d.). THP-1 Cell Line - NF- κB Reporter (Luc). [Link]

-

INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

Sources

- 1. Niclosamide, a Drug with Many (Re)purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Niclosamide, an old antihelminthic agent, demonstrates antitumor activity by blocking multiple signaling pathways of cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of Niclosamide as a Novel Anticancer Agent for Adrenocortical Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cusabio.com [cusabio.com]

- 11. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Niclosamide Inhibits Cell Growth and Enhances Drug Sensitivity of Hepatocellular Carcinoma Cells via STAT3 Signaling Pathway [jcancer.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. NF-κB - Wikipedia [en.wikipedia.org]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. bio-protocol.org [bio-protocol.org]

- 17. bowdish.ca [bowdish.ca]

- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4-dichloro-N-(2-hydroxyethyl)benzamide: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,4-dichloro-N-(2-hydroxyethyl)benzamide, a molecule of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information on closely related analogs to predict its characteristics and provides detailed, field-proven methodologies for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers initiating studies on this and similar compounds, enabling a foundational understanding of its behavior and facilitating further investigation into its potential therapeutic applications.

Introduction: The Significance of Substituted Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The versatility of the benzene ring allows for a wide range of substitutions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of halogen atoms, such as chlorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] The N-(2-hydroxyethyl) side chain introduces a hydrophilic component, potentially influencing solubility and providing a handle for further derivatization.

The compound this compound incorporates these key features, making it a compelling candidate for investigation in various therapeutic areas. Dichlorobenzamide derivatives have been explored for their potential as herbicides and have been identified as metabolites of other compounds.[1] This guide will delve into the core physicochemical properties, a proposed synthetic route, and detailed analytical protocols to fully characterize this compound.

Physicochemical Properties

Structural and General Properties

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 20656-08-0 | [2] |

| Molecular Formula | C₉H₉Cl₂NO₂ | [2] |

| Molecular Weight | 234.08 g/mol | [2] |

| SMILES | O=C(NCCO)C1=CC=C(Cl)C=C1Cl | [2] |

Predicted Physical Properties

Precise experimental values for melting point, boiling point, and solubility are crucial for purification and formulation development. In the absence of specific data for this compound, the following predictions are made based on related structures.

-

Melting Point: Solid at room temperature. The melting point is expected to be influenced by the crystalline packing, which is dictated by intermolecular forces such as hydrogen bonding from the amide and hydroxyl groups, as well as dipole-dipole interactions from the chloro-substituents. For comparison, 2,4-dichlorobenzamide has a melting point of 158-161 °C. The presence of the flexible and hydrogen-bonding capable N-(2-hydroxyethyl) side chain may lead to a different crystalline lattice and thus a different melting point.

-

Boiling Point: A high boiling point is anticipated due to the compound's polarity and potential for intermolecular hydrogen bonding. Vacuum distillation would likely be required to prevent decomposition at atmospheric pressure.

-

Solubility: The molecule possesses both lipophilic (dichlorophenyl ring) and hydrophilic (hydroxyethyl and amide groups) regions. Therefore, it is expected to have moderate solubility in polar organic solvents such as ethanol, methanol, and acetone.[3] Its solubility in water is predicted to be low, a common characteristic of many drug candidates. The solubility in a range of solvents is a critical parameter for developing purification and formulation protocols.[4]

Synthesis and Purification

The synthesis of this compound can be readily achieved through the acylation of 2-aminoethanol with 2,4-dichlorobenzoyl chloride. This is a standard and robust method for amide formation.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Dichlorobenzoyl chloride

-

2-Aminoethanol (Ethanolamine)

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoethanol (1.0 equivalent) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base is crucial to neutralize the hydrochloric acid byproduct of the reaction.

-

Addition of Acyl Chloride: Dissolve 2,4-dichlorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add it dropwise to the cooled solution of 2-aminoethanol and triethylamine over 30 minutes with vigorous stirring. The dropwise addition helps to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride and neutralize the triethylammonium salt) and brine.

-

Extraction and Drying: Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the amide and hydroxyl functional groups.

-

Amide Group: The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 2,4-dichlorobenzoic acid and 2-aminoethanol. The electron-withdrawing nature of the dichlorinated phenyl ring may influence the reactivity of the amide carbonyl.

-

Hydroxyl Group: The primary alcohol is susceptible to oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo esterification or etherification reactions.

-

Aromatic Ring: The dichlorinated benzene ring is generally stable but can undergo nucleophilic aromatic substitution under forcing conditions.

The compound should be stored in a cool, dry place away from strong oxidizing agents to ensure its stability.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral characteristics for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

Caption: Predicted 1H NMR assignments for this compound.

-

¹H NMR (Proton NMR):

-

Aromatic Region (δ 7.3-7.8 ppm): Three protons on the dichlorinated benzene ring will appear as a complex multiplet.

-

Amide Proton (δ ~8.0 ppm): A broad triplet is expected due to coupling with the adjacent methylene protons. The chemical shift can be solvent and concentration-dependent.

-

Methylene Protons (δ ~3.6 and ~3.8 ppm): Two distinct signals are expected for the two methylene groups of the hydroxyethyl chain. The CH₂ group adjacent to the nitrogen will likely appear as a quartet due to coupling with both the amide and the other methylene protons. The CH₂ group adjacent to the hydroxyl group will likely appear as a triplet.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and will appear as a broad triplet that may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (δ ~165-170 ppm): The amide carbonyl carbon will be observed in this region.

-

Aromatic Carbons (δ ~125-140 ppm): Six signals are expected for the carbons of the benzene ring, with the carbons bearing the chlorine atoms appearing at distinct chemical shifts.

-

Methylene Carbons (δ ~40-65 ppm): Two signals corresponding to the two methylene carbons of the hydroxyethyl group will be present.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3500-3200 (broad) |

| N-H stretch (amide) | 3400-3200 |

| C=O stretch (amide) | 1680-1630 |

| C-Cl stretch | 800-600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Molecular Ion Peak (M⁺): An intense molecular ion peak is expected at m/z 233 (for ³⁵Cl isotopes) and 235 (for one ³⁷Cl isotope) and 237 (for two ³⁷Cl isotopes) in a characteristic isotopic pattern for two chlorine atoms.

-

Fragmentation Pattern: Common fragmentation pathways would include the loss of the hydroxyethyl group, cleavage of the amide bond, and loss of chlorine atoms.

Potential Applications in Drug Development

The structural features of this compound suggest potential for a range of biological activities. The dichlorophenyl moiety is present in several bioactive molecules, and the N-hydroxyalkylamide functionality can participate in hydrogen bonding interactions with biological targets.[5]

Potential areas for investigation include:

-

Anticancer Activity: Many substituted benzamides have demonstrated cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The benzamide scaffold is a known pharmacophore in the development of antibacterial and antifungal agents.

-

Enzyme Inhibition: The molecule could be screened against a variety of enzymes, where the amide and hydroxyl groups could act as key binding motifs.

Safety and Handling

Based on the hazard information for related compounds, this compound should be handled with care.

-

Hazard Statements: Likely to cause skin and serious eye irritation (H315, H319).

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This technical guide has provided a detailed overview of the anticipated physical and chemical properties of this compound. While specific experimental data is currently sparse, the information compiled from analogous compounds offers a solid foundation for researchers. The proposed synthetic and characterization protocols are robust and should enable the efficient production and validation of this molecule. Given the prevalence of the substituted benzamide scaffold in medicinal chemistry, this compound represents a promising starting point for the development of novel therapeutic agents. Further investigation into its biological activities is warranted.

References

-

Yamin, B. M., Sapari, S., & Hasbullah, S. A. (2014). 2,4-Dichloro-N-[ethyl(2-hydroxyethyl)carbamothioyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 1), o33. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75556, 2,4-Dichlorobenzamide. Retrieved from [Link].

-

SpectraBase. (n.d.). 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Dichlorobenzamide. Retrieved from [Link]

-

AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. (n.d.). Retrieved from [Link]

- Synthesis of Dichlorobenzamide Derivatives: Crystal Structures of 3,5-Dichloro-N-(2-chlorophenyl)benzamide and 3,5-Dichloro-N-(4-chlorophenyl)benzamide. (2011). Journal of the Chinese Chemical Society, 58(5), 651-656.

-

Chauhan, P. K., & Kumar, R. (2024). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Molecules, 29(9), 2009. [Link]

- Determination of Pesticide Residues in Drinking Water Using the LC-MS/MS Method and Evaluation of the Results for 2023 and 2024. (2024). International Journal of Molecular Sciences, 25(10), 5489.

-

Al-Masoudi, N. A., & Al-Soud, Y. A. (2018). Synthesis and Biological Activity of Novel Amino Acid-(N'-Benzoyl) Hydrazide and Amino Acid-(N'-Nicotinoyl) Hydrazide Derivatives. Molecules, 23(11), 2898. [Link]

- Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde. (2013).

-

PubChem. (n.d.). 4-Chloro-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-dichloro-N-ethyl-N-(2-hydroxyethyl)benzamide. Retrieved from [Link]

- Zhang, Y., et al. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. The Journal of Chemical Thermodynamics, 111, 201-209.

-

Reddit. (2021). NMR spectrum of n,n-diethylbenzamidr. Retrieved from [Link]

- Bioactive compounds, antibacterial and antioxidant activities of methanol extract of Tamarindus indica Linn. (2022). Scientific Reports, 12(1), 9459.

- Preparation method of benzyl chloride derivatives. (2013).

-

Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,2-dichloroethane. Retrieved from [Link]

-

Pearson. (n.d.). How would you make the following compounds from N-benzylbenzamide? c. benzyl alcohol. Retrieved from [Link]

Sources

- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 2. 20656-08-0|this compound|BLD Pharm [bldpharm.com]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2,4-Dichlorobenzamide | C7H5Cl2NO | CID 75556 - PubChem [pubchem.ncbi.nlm.nih.gov]

Initial Toxicity Screening of 2,4-dichloro-N-(2-hydroxyethyl)benzamide: A Strategic Approach for Early-Stage Drug Development

An In-Depth Technical Guide

Abstract

The development of novel chemical entities, such as 2,4-dichloro-N-(2-hydroxyethyl)benzamide, necessitates a robust and systematic evaluation of their toxicological profile from the earliest stages. This guide provides a comprehensive, tiered framework for the initial toxicity screening of this compound, designed for researchers, scientists, and drug development professionals. By integrating in vitro and in vivo methodologies, this strategy aims to efficiently identify potential liabilities, inform go/no-go decisions, and guide future development. The protocols described herein are grounded in established regulatory guidelines and best practices, emphasizing experimental causality, data integrity, and a self-validating design to ensure trustworthy and reproducible outcomes.

Introduction: The Rationale for a Phased Toxicity Assessment

This compound is a novel benzamide derivative. The benzamide scaffold is prevalent in a wide array of pharmacologically active compounds, known for activities including antimicrobial, antifungal, and analgesic properties.[1][2] The specific combination of a dichlorinated benzene ring and an N-(2-hydroxyethyl) side chain warrants a de novo toxicological investigation. The chlorinated aromatic moiety can be a substrate for metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates, while the overall structure's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are unknown.[3][4]

An early and systematic assessment of toxicity is paramount to de-risk a drug development program, saving significant time and resources. This guide proposes a multi-tiered approach, beginning with rapid, high-throughput in vitro assays and progressing to more complex in vivo models only as necessary. This workflow ensures that foundational questions of cellular toxicity and genotoxicity are answered before committing to resource-intensive animal studies.

Caption: Overall workflow for the initial toxicity screening of a novel compound.

Tier 1: Foundational In Vitro Toxicity Assessment

The initial tier focuses on cell-based assays to establish the compound's intrinsic cytotoxicity and mutagenic potential. These assays are rapid, cost-effective, and align with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity Screening: The MTT Assay

Expertise & Causality: The first critical step is to determine the concentration at which the compound elicits cytotoxic effects. This provides a therapeutic window and informs the dose selection for all subsequent, more complex assays.[5] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[6][7] A reduction in metabolic activity is indicative of either cell death or cytostatic effects.[5] We propose using a human liver cell line (e.g., HepG2) and a human kidney cell line (e.g., HEK293) to identify potential organ-specific toxicity, as the liver and kidneys are primary sites of drug metabolism and excretion.[8]

Experimental Protocol: MTT Assay for IC₅₀ Determination

-

Cell Culture: Culture HepG2 or HEK293 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well microplate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500, 1000 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plate for 24 and 48 hours to assess time-dependent effects.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

Trustworthiness & Self-Validation: This protocol's integrity is maintained by the inclusion of positive and negative (vehicle) controls, performing the assay in triplicate, and assessing multiple concentrations to generate a full dose-response curve. Comparing 24h and 48h results provides insight into the kinetics of the cytotoxic response.

Data Presentation: Cytotoxicity Summary

| Cell Line | Incubation Time | IC₅₀ (µM) [95% CI] |

| HepG2 | 24 hours | [Insert Data] |

| HepG2 | 48 hours | [Insert Data] |

| HEK293 | 24 hours | [Insert Data] |

| HEK293 | 48 hours | [Insert Data] |

Genotoxicity Screening: The Bacterial Reverse Mutation (Ames) Test

Expertise & Causality: Assessing a compound's potential to cause genetic mutations is a critical component of safety pharmacology and is required by regulatory agencies.[9] The Ames test is a widely accepted method for identifying chemical mutagens.[10] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth).[11] The assay detects mutations that restore the bacteria's ability to synthesize histidine, allowing them to grow on a histidine-free medium.[12]

A crucial aspect of this test is the inclusion of a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate.[11] This is because some chemicals (pro-mutagens) only become mutagenic after being metabolized by enzymes like cytochrome P450s.[4] Given the dichlorinated aromatic structure of the test compound, metabolic activation is a significant possibility.[3][13]

Caption: Workflow for the Ames test with and without metabolic activation.

Experimental Protocol: Ames Test (Plate Incorporation Method, OECD 471)

-

Strain Selection: Use a standard set of S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Dose Selection: Select at least five concentrations of the test compound based on the cytotoxicity data (from the MTT assay), typically up to the limit of solubility or cytotoxicity.

-

Assay Preparation: For each strain and concentration, prepare two sets of tubes: one with S9 mix (+S9) and one without (-S9).

-

Incubation: To each tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and either 0.5 mL of S9 mix or 0.5 mL of phosphate buffer (-S9).[12]

-

Plating: Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) to each tube, vortex gently, and pour onto minimal glucose agar plates.

-

Controls: Prepare plates for a vehicle control (DMSO) and a known positive control for each strain, both with and without S9 mix (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9).

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.

Trustworthiness & Self-Validation: The use of multiple strains detects different mutation types. The parallel +/- S9 arms definitively determine if the compound or its metabolites are mutagenic. Positive and negative controls ensure the assay is performing correctly and the bacterial strains are viable and responsive.

Data Presentation: Ames Test Summary (Example for TA100)

| Concentration (µ g/plate ) | Mean Revertants (-S9) ± SD | Mean Revertants (+S9) ± SD | Cytotoxicity Observed |

| 0 (Vehicle Control) | [Insert Data] | [Insert Data] | No |

| [Dose 1] | [Insert Data] | [Insert Data] | No |

| [Dose 2] | [Insert Data] | [Insert Data] | No |

| [Dose 3] | [Insert Data] | [Insert Data] | Slight |

| [Dose 4] | [Insert Data] | [Insert Data] | Moderate |

| [Dose 5] | [Insert Data] | [Insert Data] | High |

| Positive Control | [Insert Data] | [Insert Data] | N/A |